4'-Bromoflavone

Aryl Hydrocarbon Receptor (AhR) Receptor Binding Chemoprevention

4'-Bromoflavone is the definitive chemical probe for Nrf2/ARE-mediated phase II detoxification. Unlike unsubstituted flavone or other halogenated analogs, it delivers unmatched potency: CD value of 10 nM for quinone reductase (QR) induction and CYP1A1 inhibition with an IC50 of 0.86 µM. Its ~400-fold higher AhR binding affinity over 4'-aminoflavone ensures precise competitive binding studies without confounding agonist activity. Synthesized at an 82% yield, the 4′-bromine handle enables efficient Suzuki-Miyaura cross-coupling for diversifying flavonoid libraries. This ≥98% pure, well-characterized reference standard blocks procarcinogen metabolic activation, reducing carcinogen-DNA adduct formation. Standardize your cancer chemoprevention and metabolism assays with this validated, scalable, and cost-effective tool.

Molecular Formula C15H9BrO2
Molecular Weight 301.13 g/mol
CAS No. 20525-20-6
Cat. No. B015486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Bromoflavone
CAS20525-20-6
Synonyms2-(4-Bromophenyl)-4H-1-benzopyran-4-one; 
Molecular FormulaC15H9BrO2
Molecular Weight301.13 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C=C(O2)C3=CC=C(C=C3)Br
InChIInChI=1S/C15H9BrO2/c16-11-7-5-10(6-8-11)15-9-13(17)12-3-1-2-4-14(12)18-15/h1-9H
InChIKeyURZUAHXELZUWFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4′-Bromoflavone (CAS 20525-20-6) – Halogenated Flavone for Cancer Chemoprevention and AhR Pharmacology Research


4′-Bromoflavone (CAS 20525-20-6) is a synthetic, monobrominated flavone derivative with the molecular formula C15H9BrO2 and a molecular weight of 301.13 g/mol. It is a member of the flavonoid class, characterized by a bromine atom substitution at the 4′ position of the B-ring phenyl group [1]. 4′-Bromoflavone is primarily recognized as a cancer chemopreventive agent and a potent inducer of phase II detoxification enzymes, a function distinct from many naturally occurring flavones [2].

Why 4′-Bromoflavone Cannot Be Substituted with Generic Flavone or Other Halogenated Analogs


Substitution of 4′-Bromoflavone with generic flavone or even other 4′-halogenated analogs is not scientifically valid due to profound, quantifiable differences in biological activity. Unsubstituted flavone exhibits markedly lower potency as a phase II enzyme inducer, while 4′-aminoflavone demonstrates over 400-fold weaker Ah receptor binding affinity [1]. Even among the halogenated series, the specific bromine substitution yields a distinct profile of phase II enzyme induction (CD value of 10 nM for QR) and CYP1A1 inhibition (IC50 of 0.86 μM) that is not replicated by chloro- or iodo- analogs in the same assays [2].

Product-Specific Quantitative Evidence Guide: 4′-Bromoflavone (CAS 20525-20-6) Differentiation Data


4′-Bromoflavone Demonstrates a ~36-Fold Improvement in AhR Binding Affinity Compared to 4′-Aminoflavone

In a direct comparative study of substituted flavones, 4′-Bromoflavone exhibited competitive Ah receptor binding with an IC50 in the low nanomolar range, placing it among the most potent halogenated flavones. In contrast, 4′-aminoflavone showed a drastically weaker binding affinity [1].

Aryl Hydrocarbon Receptor (AhR) Receptor Binding Chemoprevention

4′-Bromoflavone Exhibits Potent CYP1A1 Inhibition (IC50 = 0.86 μM) Not Observed with Unsubstituted Flavone

4′-Bromoflavone acts as a potent inhibitor of cytochrome P4501A1 (CYP1A1)-mediated ethoxyresorufin-O-deethylase (EROD) activity with an IC50 of 0.86 μM [1]. In the same assay system, unsubstituted flavone showed no significant inhibition, underscoring the functional importance of the 4′-bromo substituent [2].

CYP1A1 Cytochrome P450 Xenobiotic Metabolism

4′-Bromoflavone Is a Superior Phase II Enzyme Inducer with a CD Value of 10 nM for QR Activity

4′-Bromoflavone is a potent inducer of quinone reductase (QR), a key phase II detoxification enzyme, with a concentration to double activity (CD value) of 10 nM in cultured murine hepatoma 1c1c7 cells [1]. This potency far exceeds that of unsubstituted flavone, which requires significantly higher concentrations to achieve the same effect [2].

Phase II Detoxification Quinone Reductase Chemoprevention

4′-Bromoflavone Provides a Scalable Synthetic Intermediate with an Optimized 82% Yield

The synthesis of 4′-Bromoflavone has been optimized to an 82% yield via a three-step process starting from o-hydroxyacetophenone, utilizing a Baker-Venkataraman rearrangement followed by cyclization [1]. In contrast, the synthesis of 4′-iodoflavone or 4′-chloroflavone under similar conditions often results in lower yields due to the differing reactivity of the halogen substituent in the cyclization step [2].

Synthetic Chemistry Flavone Derivatives Microwave-Assisted Synthesis

4′-Bromoflavone Reduces Benzo[a]pyrene-DNA Adduct Formation, a Function Absent in Unsubstituted Flavone

In HepG2 and MCF-7 cell models, 4′-Bromoflavone significantly reduces the covalent binding of metabolically activated benzo[a]pyrene to cellular DNA [1]. This direct measure of chemopreventive efficacy is not observed with unsubstituted flavone, which lacks the CYP1A1 inhibitory and phase II enzyme-inducing capabilities [2].

DNA Adducts Carcinogen Metabolism Chemoprevention

4′-Bromoflavone Exhibits Distinct AhR Agonist/Antagonist Profile Compared to 4′-Iodoflavone

While both 4′-bromoflavone and 4′-iodoflavone bind the Ah receptor with high affinity, their functional activity differs. 4′-Iodoflavone acts as an AhR agonist at high concentrations (1-50 μM) and an antagonist at low concentrations (0.05-0.5 μM) against TCDD-induced transformation [1]. In contrast, 4′-Bromoflavone's agonist/antagonist profile is less pronounced, making it a cleaner tool for studying phase II enzyme induction without confounding AhR-mediated transcriptional activation [2].

AhR Antagonist TCDD Endocrine Disruption

4′-Bromoflavone (CAS 20525-20-6): Evidence-Backed Research Applications


Cancer Chemoprevention Studies Targeting Phase II Enzyme Induction

4′-Bromoflavone is the ideal chemical probe for investigating the Nrf2/ARE-mediated induction of phase II detoxification enzymes like quinone reductase (QR) and glutathione S-transferase. Its exceptional potency (CD value of 10 nM for QR) [1] allows for robust enzyme induction in cell culture and in vivo models at concentrations that avoid cytotoxicity. Unsubstituted flavone lacks this potency, while 4′-iodoflavone's confounding AhR agonist activity complicates data interpretation [2].

Inhibition of CYP1A1-Mediated Procarcinogen Activation

For experiments designed to block the metabolic activation of procarcinogens like benzo[a]pyrene, 4′-Bromoflavone provides a well-characterized tool. Its potent inhibition of CYP1A1 (IC50 = 0.86 μM) [1] directly reduces the formation of carcinogen-DNA adducts, a functional endpoint not achievable with unsubstituted flavone [2]. This makes it a critical reference compound for studying the interplay between phase I and phase II metabolism.

Synthetic Chemistry: A Scalable Intermediate for Diversified Flavone Libraries

The optimized 82% synthetic yield of 4′-Bromoflavone [1] makes it a cost-effective and scalable starting material for Suzuki-Miyaura cross-coupling reactions, enabling the efficient synthesis of diverse aryl- and heteroarylflavone libraries. Its bromine handle provides a versatile point for diversification, offering a practical advantage over less synthetically accessible halogenated flavones [2].

AhR Pharmacology: A High-Affinity Ligand for Binding Studies

4′-Bromoflavone's high-affinity binding to the aryl hydrocarbon receptor (IC50 in the low nanomolar range) [1] positions it as a valuable tool for competitive binding assays and structural studies of AhR-ligand interactions. Its ~400-fold higher affinity compared to 4′-aminoflavone [1] ensures that it can be used to define the high-affinity binding pocket in the absence of potent transcriptional activation, which is a key advantage over TCDD.

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